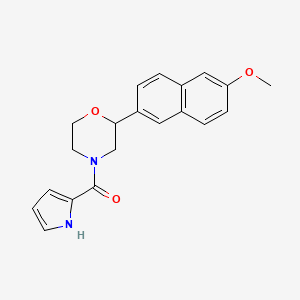
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MNPA belongs to the class of morpholine derivatives, which have been found to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of the proteasome, a cellular complex involved in protein degradation, leading to the accumulation of misfolded proteins and induction of apoptosis. This compound has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes such as COX-2 and iNOS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine has several advantages for laboratory experiments, including its synthetic accessibility, stability, and diversity of biological activities. However, this compound also has some limitations, such as its poor solubility in water and limited knowledge of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine. One potential area of investigation is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific targets. Another direction is the exploration of the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the investigation of the mechanism of action of this compound and its interaction with cellular targets could provide insights into the development of new drugs with similar activities.
Métodos De Síntesis
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine can be synthesized through a multistep process that involves the reaction of 2-naphthol with 2-bromoanisole, followed by the conversion of the resulting intermediate to 2-(6-methoxy-2-naphthyl)acetic acid. The acid is then coupled with pyrrole-2-carboxylic acid and morpholine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to obtain this compound.
Aplicaciones Científicas De Investigación
2-(6-methoxy-2-naphthyl)-4-(1H-pyrrol-2-ylcarbonyl)morpholine has been investigated for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, induces apoptosis, and inhibits tumor growth. In addition, this compound has been found to possess neuroprotective properties, reducing the damage caused by oxidative stress in the brain. Furthermore, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Propiedades
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-17-7-6-14-11-16(5-4-15(14)12-17)19-13-22(9-10-25-19)20(23)18-3-2-8-21-18/h2-8,11-12,19,21H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBXMGNBIWEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {3-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5325164.png)
![5-(hydroxymethyl)-N-methyl-N-[3-(methylthio)benzyl]-2-furamide](/img/structure/B5325171.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![(4S)-4-[4-({[(3-cyanophenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide](/img/structure/B5325203.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperazine](/img/structure/B5325205.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)